molecular formula C17H18N4O2 B12904710 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-hydroxypiperidin-1-yl)methanone CAS No. 827316-97-2

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-hydroxypiperidin-1-yl)methanone

Cat. No.: B12904710
CAS No.: 827316-97-2
M. Wt: 310.35 g/mol
InChI Key: IZNNDKNAPHQXMY-UHFFFAOYSA-N
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Description

The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, an indole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and indole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential biological activity. The presence of the indole ring suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in various applications.

Mechanism of Action

The mechanism of action of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The pathways involved could include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone include other molecules that feature pyrazole, indole, and piperidine rings. Examples include:

  • (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)methanone
  • (4-Hydroxypiperidin-1-yl)(1H-indol-6-yl)methanone

Uniqueness

The uniqueness of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This combination may confer unique properties such as enhanced biological activity, improved stability, and specific reactivity patterns.

Properties

CAS No.

827316-97-2

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone

InChI

InChI=1S/C17H18N4O2/c22-13-4-7-21(8-5-13)17(23)12-2-1-11-9-16(19-15(11)10-12)14-3-6-18-20-14/h1-3,6,9-10,13,19,22H,4-5,7-8H2,(H,18,20)

InChI Key

IZNNDKNAPHQXMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4

Origin of Product

United States

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